3-Ethylsulfanylhexanal
Description
Structure
3D Structure
Properties
CAS No. |
51755-69-2 |
|---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
3-ethylsulfanylhexanal |
InChI |
InChI=1S/C8H16OS/c1-3-5-8(6-7-9)10-4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
TXJDCLGEIKSOPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=O)SCC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3 Ethylsulfanylhexanal
Retrosynthetic Analysis and Strategic Disconnections for the 3-Ethylsulfanylhexanal Scaffold
Retrosynthetic analysis is a powerful technique for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. wikipedia.orgub.eduyoutube.com For this compound, the primary functional groups are an aldehyde and a thioether at the C3 position. The key strategic disconnections involve the carbon-sulfur bond and the carbon-carbon bonds of the hexanal (B45976) backbone.
A primary retrosynthetic disconnection breaks the C-S bond, leading to a precursor with a suitable leaving group at the 3-position of the hexanal skeleton and ethanethiol (B150549) or its equivalent. This approach suggests an α,β-unsaturated aldehyde, hex-2-enal, as a key intermediate, which can undergo a conjugate addition with ethanethiol.
Another strategy involves disconnecting the carbon-carbon backbone. A plausible disconnection is at the C3-C4 bond, which could be formed through an aldol-type reaction or the addition of an organometallic reagent to a suitable electrophile.
Development of Novel Synthetic Routes to this compound
Based on the retrosynthetic analysis, several synthetic routes can be devised. The development of novel and efficient routes is crucial for accessing this compound for further studies. hilarispublisher.comrsc.org
Carbon-Carbon Bond Forming Reactions for the Hexanal Backbone
The construction of the six-carbon hexanal backbone is a fundamental step in the synthesis of this compound. nih.govalevelchemistry.co.uk Various well-established carbon-carbon bond-forming reactions can be employed. organic-chemistry.orglibretexts.org
One common approach is the Wittig reaction or Horner-Wadsworth-Emmons olefination to form a C-C double bond, which can then be selectively reduced. alevelchemistry.co.ukpharmacy180.com For instance, the reaction of butanal with a suitable phosphonium (B103445) ylide could generate a hexene derivative, which upon hydroboration-oxidation would yield hexanal.
Alternatively, aldol (B89426) condensation reactions provide a powerful method for C-C bond formation. alevelchemistry.co.uklibretexts.org The condensation of propanal with itself, followed by dehydration and reduction, could lead to the hexanal skeleton. Biocatalytic aldol reactions have also emerged as a highly specific method for such transformations. libretexts.org
Table 1: Comparison of C-C Bond Forming Reactions for Hexanal Synthesis
| Reaction Type | Starting Materials | Key Features |
| Wittig Reaction | Butanal, appropriate phosphonium ylide | Forms a C=C bond, subsequent reduction needed. |
| Aldol Condensation | Propanal | Forms a β-hydroxy aldehyde, requires dehydration and reduction. |
| Grignard Reaction | Propylmagnesium bromide, acrolein | Forms a secondary alcohol, requires oxidation. |
Introduction and Manipulation of the Ethylsulfanyl Group
The introduction of the ethylsulfanyl group at the C3 position is a critical transformation. A highly effective method is the conjugate addition of ethanethiol to an α,β-unsaturated aldehyde like hex-2-enal. This reaction is typically catalyzed by a base and proceeds with high regioselectivity.
Alternatively, a nucleophilic substitution reaction on a precursor with a leaving group at the C3 position, such as 3-bromohexanal or 3-tosyloxyhexanal, with sodium thioethoxide (B8401739) can be employed. The synthesis of such precursors would require the regioselective functionalization of the hexanal backbone. The use of sulfur-containing reagents like 2-(trimethylsilyl)ethyl sulfides can also be considered for introducing the sulfur moiety. researchgate.net
Aldehyde Functionalization and Protection Strategies
The aldehyde functional group is reactive and may need to be protected during certain synthetic steps to avoid unwanted side reactions. organic-chemistry.orgwikipedia.org Common protecting groups for aldehydes include acetals and ketals, which are stable under basic and nucleophilic conditions but can be readily removed with mild acid. wikipedia.orglibretexts.org For example, the reaction of the aldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst forms a 1,3-dioxolane.
The functionalization of the aldehyde itself, for instance, through hydroacylation reactions, can also be a strategic consideration in more complex synthetic schemes. nih.gov
Table 2: Common Protecting Groups for Aldehydes
| Protecting Group | Formation Conditions | Deprotection Conditions |
| Dimethyl acetal | Methanol, acid catalyst | Aqueous acid |
| 1,3-Dioxolane | Ethylene glycol, acid catalyst | Aqueous acid |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid | Mercury(II) salts, oxidative methods |
Stereoselective Synthesis of Enantiomeric Forms of this compound
Since the C3 carbon in this compound is a stereocenter, the synthesis of its individual enantiomers is of significant interest. Stereoselective synthesis can be achieved using chiral auxiliaries or through catalytic asymmetric methods. rsc.orgrsc.org
Chiral Auxiliaries and Catalytic Asymmetric Synthesis
Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comsigmaaldrich.com For instance, an achiral starting material can be covalently linked to a chiral auxiliary to form a diastereomeric intermediate. scielo.org.mx Subsequent reactions then proceed with high diastereoselectivity, and the auxiliary can be removed to yield the enantiomerically enriched product. wikipedia.orgscielo.org.mx Evans oxazolidinones and pseudoephedrine-derived amides are well-known examples of effective chiral auxiliaries. nih.gov
Catalytic asymmetric synthesis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.govresearchgate.netresearchgate.net For the synthesis of chiral this compound, an asymmetric conjugate addition of ethanethiol to hex-2-enal catalyzed by a chiral metal complex or an organocatalyst would be a highly efficient strategy. nih.govscu.edu.cn
Table 3: Approaches to Stereoselective Synthesis
| Method | Description | Example |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control stereochemistry. wikipedia.orgnumberanalytics.com | Use of an Evans oxazolidinone to direct the alkylation of a propionyl derivative. scielo.org.mx |
| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst generates an enantiomerically enriched product. nih.govresearchgate.net | Asymmetric conjugate addition of a thiol to an enone catalyzed by a chiral Lewis acid. |
Diastereoselective Approaches
The structure of this compound contains a stereocenter at the C-3 position. Consequently, its synthesis from achiral precursors results in a racemic mixture of (R)- and (S)-enantiomers. Diastereoselective approaches are employed when the starting materials are already chiral or when a chiral auxiliary is used to control the formation of a specific diastereomer. However, in the context of synthesizing an enantiomerically enriched version of this specific molecule from achiral precursors like ethanethiol and hex-2-enal, the focus shifts to enantioselective catalysis.
Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in Michael additions. beilstein-journals.org Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or 1,2-diphenylethylenediamine, can effectively control the stereochemical outcome of the reaction. rsc.orgrsc.org These catalysts operate by activating both the nucleophile (ethanethiol) and the electrophile (hex-2-enal) simultaneously through non-covalent interactions, such as hydrogen bonding.
The proposed mechanism involves the formation of a transient chiral iminium ion from the reaction of the enal with a chiral amine catalyst (e.g., a prolinol derivative). This activation lowers the LUMO of the enal, making it more susceptible to nucleophilic attack. Concurrently, a basic site on the catalyst can deprotonate the thiol, increasing its nucleophilicity. The facial selectivity of the thiol's attack on the iminium ion is dictated by the steric environment created by the chiral catalyst, leading to the preferential formation of one enantiomer. For instance, using specific thiourea-based catalysts derived from amino acids or alkaloids has proven effective in the asymmetric Michael addition of thiols to various α,β-unsaturated compounds, yielding products with high diastereo- and enantioselectivities. rsc.orgnih.gov While specific data for this compound is not prevalent, the established success of these catalysts provides a clear pathway for its enantioselective synthesis. rsc.orgnih.gov
Table 1: Examples of Organocatalysts for Asymmetric Thiol-Michael Additions This table presents catalysts used for analogous reactions, applicable to the synthesis of this compound.
| Catalyst Type | Example Catalyst | Typical Substrates | Reported Enantioselectivity |
|---|---|---|---|
| Cinchona Alkaloid Derivative | 9-Amino(9-deoxy) epicinchonine-thiourea | Nitro-olefins, Malonate esters | Up to 99% ee |
| Prolinol Derivative | Diphenylprolinol silyl (B83357) ether | Enals, Enones | Up to 99% ee |
| Diamine-Thiourea | (R,R)-1,2-Diphenylethylenediamine-thiourea | Nitroalkenes, Maleimides | Up to 99% ee |
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly integrated into synthetic planning to reduce environmental impact. For this compound, this involves considering alternative reaction media, maximizing atom efficiency, and minimizing hazardous waste.
Traditional organic reactions often rely on volatile and toxic organic solvents. A key goal of green chemistry is to replace these with more benign alternatives or to eliminate them entirely.
Solvent-Free Synthesis: The Thiol-Michael addition is particularly well-suited to solvent-free conditions. researchgate.net It has been demonstrated that the conjugate addition of various thiols to α,β-unsaturated carbonyl compounds can proceed efficiently without any solvent or catalyst, often with short reaction times and high yields. researchgate.netsemanticscholar.org In a typical procedure, ethanethiol and hex-2-enal would be mixed directly and stirred at or slightly above room temperature until the reaction is complete, as monitored by techniques like TLC or GC. semanticscholar.org This approach offers significant advantages, including operational simplicity, reduced waste, and elimination of solvent-related toxicity and disposal costs. researchgate.net
Aqueous Reaction Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactants are often poorly soluble in water, it has been shown that the Thiol-Michael addition can be effectively performed in aqueous media. capes.gov.br In some cases, water has been found to accelerate the reaction, potentially by activating the carbonyl compound through hydrogen bonding. capes.gov.br Catalyst-free conjugate additions of thiols in water have been reported to be highly chemoselective and efficient. acsgcipr.org Alternatively, catalysts like KF/alumina or copper salts can be employed in aqueous or partially aqueous systems to promote the reaction. rsc.orgscielo.br The use of recyclable solvents like glycerin has also been explored as a green alternative. scielo.br
Atom economy is a core metric of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The formula for atom economy is:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
The primary synthesis of this compound via the conjugate addition of ethanethiol to hex-2-enal is an exemplary case of high atom economy.
Reaction: C₂H₅SH + C₆H₁₀O → C₈H₁₆OS
This is an addition reaction where all atoms of the reactants are incorporated into the single product. wikipedia.org Therefore, the reaction has a theoretical atom economy of 100%, which is the ideal scenario in green chemistry. acsgcipr.org This means that, in principle, no atoms are wasted as byproducts.
Flow Chemistry Approaches to this compound Production
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical production, including enhanced safety, scalability, and process control. rsc.org
The synthesis of this compound is well-suited for a flow chemistry setup. A typical system would involve pumping streams of ethanethiol and hex-2-enal from separate reservoirs to a mixing point (a T-mixer). From there, the combined stream would enter a temperature-controlled reactor coil or a packed-bed reactor. The residence time in the reactor—the time reactants spend under the reaction conditions—can be precisely controlled by adjusting the flow rates and the reactor volume.
Table 2: Comparison of Batch vs. Flow Synthesis for Thioether Production
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio; can lead to hotspots. | Excellent; high surface area-to-volume ratio allows for rapid heat dissipation. |
| Safety | Handling large quantities of reactants poses higher risks. Exothermic reactions can be difficult to control. | Small reaction volume at any given time minimizes risk. Safer handling of hazardous reagents. |
| Scalability | Often requires re-optimization of conditions for larger scales. | Easily scalable by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). |
| Mixing | Can be inefficient, leading to concentration gradients and side reactions. | Highly efficient and rapid mixing leads to better reproducibility and potentially higher yields. |
| Process Control | Parameters like temperature and mixing are averaged over the bulk. | Precise control over residence time, temperature, and stoichiometry. |
For the production of this compound, a flow process could involve a packed-bed reactor containing a solid-supported catalyst (e.g., a basic resin or supported organocatalyst) to facilitate the Thiol-Michael addition. This setup simplifies catalyst separation and allows for continuous operation over long periods. The automated nature of flow systems also allows for rapid optimization of reaction parameters and can be integrated with real-time monitoring and purification steps, making it a highly efficient and modern approach for the production of fine chemicals like this compound. nih.govresearchgate.net
Chemical Reactivity and Mechanistic Investigations of 3 Ethylsulfanylhexanal
Reactivity Profiling of the Aldehyde Moiety in 3-Ethylsulfanylhexanal
The aldehyde group is a key reactive center in this compound, susceptible to a variety of transformations typical of aliphatic aldehydes.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde in this compound is electrophilic and readily undergoes nucleophilic addition reactions. pressbooks.publibretexts.orglibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. The general mechanism involves the approach of the nucleophile to the carbonyl carbon, followed by rehybridization of the carbon from sp² to sp³ and subsequent protonation of the resulting alkoxide. pressbooks.publibretexts.org
The reactivity of the aldehyde in this compound is influenced by steric and electronic factors. Aldehydes are generally more reactive than ketones in nucleophilic additions due to reduced steric hindrance and greater polarization of the carbonyl group. libretexts.org
A variety of nucleophiles can react with the aldehyde functionality. For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) would add an alkyl or aryl group to the carbonyl carbon, forming a secondary alcohol after workup. Similarly, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the aldehyde to the corresponding primary alcohol, 3-ethylsulfanylhexan-1-ol.
Oxidation and Reduction Pathways
The aldehyde group of this compound can be both oxidized and reduced.
Oxidation: Aldehydes are readily oxidized to carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. The oxidation of this compound would yield 3-ethylsulfanylhexanoic acid. Care must be taken in the choice of oxidant to avoid simultaneous oxidation of the sulfide (B99878) group.
Reduction: As mentioned in the context of nucleophilic addition, aldehydes are easily reduced to primary alcohols. youtube.com Besides metal hydrides, catalytic hydrogenation using H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni) can also effect this transformation, converting this compound to 3-ethylsulfanylhexan-1-ol.
Aldol (B89426) Condensations and Related Carbonyl Chemistry
Like other aldehydes with α-hydrogens, this compound can undergo aldol reactions. libretexts.org In the presence of a base, the aldehyde can form an enolate which can then act as a nucleophile, attacking the carbonyl group of another molecule of the aldehyde. khanacademy.org This results in the formation of a β-hydroxy aldehyde, specifically 2-ethyl-3-hydroxy-4-(ethylsulfanyl)octanal.
Upon heating, this aldol addition product can undergo dehydration to form an α,β-unsaturated aldehyde, a process known as aldol condensation. masterorganicchemistry.compressbooks.pub The product would be 2-ethyl-4-(ethylsulfanyl)oct-2-enal. The stability of the conjugated system drives this elimination of water. pressbooks.pub
This compound can also participate in crossed aldol reactions with other aldehydes or ketones. libretexts.org To achieve a good yield of a single product, one of the carbonyl compounds should ideally not have α-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde) or one of the partners should be significantly more reactive.
Transformations Involving the Ethylsulfanyl Group
The ethylsulfanyl group, a thioether, offers another site for chemical modification, primarily through reactions at the sulfur atom.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in the ethylsulfanyl group is in a low oxidation state and can be readily oxidized. nih.gov Oxidation of sulfides typically proceeds in two stages: first to a sulfoxide (B87167) and then to a sulfone. organic-chemistry.orgmdpi.com
Oxidation to Sulfoxide: Mild and selective oxidizing agents can be used to convert the sulfide in this compound to the corresponding sulfoxide, 3-(ethylsulfinyl)hexanal. Reagents such as hydrogen peroxide (H₂O₂) under controlled conditions, sodium periodate (B1199274) (NaIO₄), or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this purpose. nih.govorganic-chemistry.org It is important to control the stoichiometry of the oxidant to prevent over-oxidation to the sulfone. nih.gov
Oxidation to Sulfone: Stronger oxidizing agents or an excess of the oxidant will further oxidize the sulfoxide to the sulfone, yielding 3-(ethylsulfonyl)hexanal. organic-chemistry.orgresearchgate.net Common reagents for this transformation include potassium permanganate (KMnO₄), hydrogen peroxide with a catalyst, or peroxy acids in excess. organic-chemistry.orgmdpi.com The challenge in these reactions would be the chemoselective oxidation of the sulfide in the presence of the aldehyde group, which is also susceptible to oxidation.
The following table summarizes the expected products from the oxidation of the ethylsulfanyl group:
| Starting Material | Oxidizing Agent | Product |
| This compound | Mild (e.g., 1 eq. H₂O₂) | 3-(Ethylsulfinyl)hexanal |
| This compound | Strong (e.g., excess H₂O₂) | 3-(Ethylsulfonyl)hexanal |
Alkylation and Sulfonium (B1226848) Salt Formation
The sulfur atom of the ethylsulfanyl group is nucleophilic and can react with electrophiles, such as alkyl halides, to form sulfonium salts. For example, treatment of this compound with an alkyl halide like methyl iodide (CH₃I) would result in the formation of a trialkylsulfonium salt, specifically (3-formylhexyl)(ethyl)(methyl)sulfonium iodide.
These sulfonium salts are useful intermediates in organic synthesis. They can act as alkylating agents or undergo elimination reactions. The formation of a sulfonium salt activates the groups attached to the sulfur, making them good leaving groups.
The following table illustrates the formation of a sulfonium salt from this compound:
| Reactant 1 | Reactant 2 | Product |
| This compound | Methyl Iodide | (3-Formylhexyl)(ethyl)(methyl)sulfonium iodide |
Desulfurization Reactions
While no studies specifically document the desulfurization of this compound, the reaction is a well-established transformation for thioethers. Generally, thioethers can be desulfurized to the corresponding alkanes through various methods. Reductive desulfurization is commonly achieved using Raney nickel, a process that involves the hydrogenolysis of the carbon-sulfur bond. The reaction typically proceeds under neutral or mild conditions and is a powerful tool in organic synthesis for the removal of sulfur.
Alternatively, oxidative desulfurization methods exist, which can convert thioethers to sulfoxides or sulfones, followed by elimination or further transformation. Catalytic oxidative desulfurization using various metal catalysts and oxidants has been a subject of research, particularly in the context of fuel purification. However, the application of these methods to a bifunctional molecule like this compound, which also contains a reactive aldehyde group, would require careful consideration of chemoselectivity. Without experimental data, it is unclear how the aldehyde functionality would influence the outcome of such reactions.
Intramolecular Interactions and Remote Functional Group Effects on Reactivity
The presence of both an aldehyde and a thioether group in this compound suggests the potential for intramolecular interactions that could influence its reactivity. The sulfur atom, with its lone pairs of electrons, could potentially interact with the electrophilic carbonyl carbon of the aldehyde. Such an interaction, if it occurs, could take the form of a weak through-space interaction or could lead to the formation of a cyclic hemi-thioacetal.
The ethyl group on the sulfur atom and the propyl chain connecting the two functional groups would dictate the geometry and feasibility of such an interaction. The "remote" thioether group could thereby affect the reactivity of the aldehyde, for instance, by altering its susceptibility to nucleophilic attack or its oxidation potential. However, without spectroscopic or computational studies on this compound, the nature and extent of these intramolecular effects remain purely theoretical.
Kinetic and Thermodynamic Analysis of Key Reactions of this compound
A thorough kinetic and thermodynamic analysis requires experimental data from controlled chemical reactions. This would involve measuring reaction rates under various conditions (e.g., temperature, concentration, catalyst) to determine rate laws, activation energies, and other kinetic parameters. Similarly, thermodynamic analysis would necessitate the measurement of equilibrium constants or the use of calorimetric techniques to determine the enthalpy, entropy, and Gibbs free energy changes for key reactions.
As no specific reactions of this compound have been reported in the literature, no such kinetic or thermodynamic data is available.
Exploration of Reaction Mechanisms via Spectroscopic Monitoring and Isotopic Labeling
Elucidating the mechanisms of reactions involving this compound would rely on advanced analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) would be crucial for identifying intermediates and products, thereby providing insights into the reaction pathway. For instance, in-situ NMR monitoring could track the disappearance of reactants and the appearance of products in real-time.
Isotopic labeling, where an atom in the this compound molecule is replaced with its heavier isotope (e.g., replacing ¹²C with ¹³C or ³²S with ³⁴S), is a powerful tool for tracing the fate of atoms during a reaction. By analyzing the distribution of the isotope in the products, one can deduce the bond-breaking and bond-forming steps of the mechanism. Again, the absence of any published research on the reactions of this compound means that no such mechanistic explorations have been conducted.
Advanced Spectroscopic and Chromatographic Research Techniques for 3 Ethylsulfanylhexanal
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
NMR spectroscopy is an unparalleled technique for the de novo structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons present. For 3-Ethylsulfanylhexanal, the ¹H NMR spectrum would show characteristic signals for the aldehydic proton, the protons of the hexyl chain, and the ethyl group attached to the sulfur atom. The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbon, the carbons of the alkyl chain, and the ethylthio group.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations. youtube.comepfl.ch
Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. uvic.casdsu.edu For this compound, COSY would show correlations between the aldehydic proton and the protons on C2, between the protons on C2 and the proton on C3, and so on along the hexyl chain. It would also show correlations between the methylene (B1212753) and methyl protons of the ethyl group.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons (¹JCH). epfl.chcolumbia.edu It allows for the unambiguous assignment of each carbon atom that is bonded to a proton.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). epfl.chcolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show a correlation between the aldehydic proton (H1) and the carbons at positions C2 and C3, and between the protons of the ethyl group and the carbon at C3, confirming the position of the ethylsulfanyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃. Note: These are predicted values based on standard chemical shift ranges for similar functional groups and have not been experimentally verified for this specific compound.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (CHO) | 9.75 (t) | 202.5 |
| 2 (CH₂) | 2.60 (dt) | 48.0 |
| 3 (CH) | 2.80 (m) | 45.0 |
| 4 (CH₂) | 1.55 (m) | 31.0 |
| 5 (CH₂) | 1.40 (m) | 22.5 |
| 6 (CH₃) | 0.90 (t) | 13.9 |
| a (S-CH₂) | 2.50 (q) | 26.0 |
| b (S-CH₂-CH₃) | 1.25 (t) | 14.8 |
Molecules are not static entities and often undergo conformational changes. Dynamic NMR (DNMR) is a technique used to study the rates of these intramolecular processes, such as bond rotations, that occur on the NMR timescale. libretexts.org For this compound, DNMR could potentially be used to study the rotational barriers around the C3-S bond and the C-C bonds within the hexyl chain. By acquiring spectra at different temperatures, it is possible to observe changes in the line shape of the NMR signals. At low temperatures, where the exchange is slow, separate signals for different conformers may be observed. As the temperature increases, the rate of exchange increases, leading to coalescence of the signals and eventually to a time-averaged spectrum at high temperatures. The analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational exchange processes. ed.gov
Mass Spectrometry (MS) Approaches for Elucidation of Fragmentation Pathways and Isomer Differentiation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govscispace.com For this compound (C₈H₁₆OS), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas, thus providing a high degree of confidence in its identification.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. nih.govnih.gov This technique is instrumental in elucidating the structure of a molecule by examining its fragmentation pathways. nih.govimreblank.ch For this compound, characteristic fragmentation would be expected to occur via:
α-cleavage: Cleavage of the bonds adjacent to the carbonyl group, resulting in the loss of H or the CHO group. libretexts.org
Cleavage at the C-S bond: Breakage of the carbon-sulfur bond, leading to fragments containing the ethylthio group or the hexanal (B45976) chain.
McLafferty rearrangement: A characteristic fragmentation of aldehydes and ketones with a sufficiently long alkyl chain, involving the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the β-bond, resulting in the loss of a neutral alkene. libretexts.org
Table 2: Predicted Key Fragment Ions of this compound in Mass Spectrometry. Note: These are predicted fragmentation patterns and have not been experimentally verified for this specific compound.
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M-H]⁺ | [C₈H₁₅OS]⁺ | 159 |
| [M-C₂H₅]⁺ | [C₆H₁₁OS]⁺ | 131 |
| [M-C₂H₅S]⁺ | [C₆H₁₁O]⁺ | 99 |
| [C₂H₅S]⁺ | Ethylthio cation | 61 |
Ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge. wikipedia.orgnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers that have the same mass but different three-dimensional structures. nih.govwikipedia.orgspectroscopyonline.com This technique could be employed to separate this compound from other isomeric sulfur-containing aldehydes.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Characterization
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly useful for identifying characteristic functional groups. youtube.comyoutube.comyoutube.com
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. The selection rules for Raman are different from those for IR, making it a complementary technique. For example, symmetrical vibrations that are weak in the IR spectrum are often strong in the Raman spectrum. researchgate.net
For this compound, the key functional groups that would give rise to characteristic vibrational bands are the aldehyde (C=O and C-H stretch) and the ethylthio group (C-S stretch).
Table 3: Characteristic IR and Raman Frequencies for Functional Groups in this compound. Note: These are typical frequency ranges and can vary depending on the molecular environment.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Aldehyde | C=O stretch | 1740-1720 | 1740-1720 |
| Aldehyde | C-H stretch | 2830-2800 and 2730-2700 | 2830-2800 and 2730-2700 |
| Alkyl | C-H stretch | 2960-2850 | 2960-2850 |
| Thioether | C-S stretch | 700-600 | 700-600 |
Advanced Chromatographic Method Development for this compound Analysis
The volatile nature of this compound, combined with the potential for enantiomeric forms, requires the development of specialized chromatographic methods to ensure accurate and reliable results.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Optimization
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of volatile compounds like this compound. chromatographyonline.com The optimization of GC-MS methods is crucial for achieving high resolution, sensitivity, and accurate identification. Key parameters that are typically optimized include the GC column type, carrier gas flow rate, and oven temperature program. chromatographyonline.comgcms.cz
For instance, employing a narrower internal diameter column can lead to increased efficiency and resolution, allowing for shorter analysis times. gcms.czsigmaaldrich.com The choice of carrier gas, with hydrogen often providing faster analysis times compared to helium, and the careful programming of the oven temperature ramp are also critical for separating this compound from complex matrices. sigmaaldrich.com The mass spectrometer settings, including ionization energy and detector parameters, are fine-tuned to achieve optimal sensitivity and fragmentation patterns for unambiguous identification. chromatographyonline.com
Table 1: GC-MS Method Parameters for this compound Analysis
| Parameter | Optimized Condition | Rationale |
| GC Column | Capillary column (e.g., HP-5ms) | Provides good separation of volatile and semi-volatile organic compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Oven Program | Initial temp. 40°C, ramped to 300°C | Allows for the separation of compounds with a wide range of boiling points. |
| Carrier Gas | Helium or Hydrogen | Inert gases that facilitate the movement of the analyte through the column. |
| MS Detector | Quadrupole or Ion Trap | Provides sensitive detection and structural information for identification. |
This table presents a generalized set of parameters. Actual conditions may vary depending on the specific instrumentation and sample matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives
While GC-MS is ideal for the direct analysis of volatile this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) becomes indispensable when dealing with its non-volatile derivatives. Derivatization, as will be discussed later, can be employed to enhance detectability or to analyze the compound in matrices where direct GC analysis is challenging. LC-MS is particularly useful for analyzing these modified forms, offering high sensitivity and selectivity. chromatographyonline.com The optimization of an LC-MS method would involve selecting the appropriate column chemistry (e.g., reversed-phase), mobile phase composition, and gradient elution profile to achieve effective separation.
Chiral Chromatography for Enantiomeric Purity Assessment
Due to the presence of a chiral center at the third carbon, this compound can exist as a pair of enantiomers. Determining the enantiomeric purity is often crucial, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. registech.comresearchgate.net This can be achieved using either chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). registech.com The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers, allowing for accurate determination of the enantiomeric excess. researchgate.netnih.gov
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. labinsights.nl For this compound, derivatization can enhance volatility for GC analysis, improve thermal stability, and introduce specific functional groups for more sensitive detection. labinsights.nlosti.gov
Acylation, Alkylation, and Silylation Reactions for GC Analysis
To improve the gas chromatographic properties of this compound, several derivatization techniques can be employed. These methods typically target the aldehyde functional group.
Acylation: This process involves the reaction of the aldehyde with an acylating agent, such as an acid anhydride (B1165640) or acid halide, to form an ester. osti.govosti.govnih.gov Acylation can increase the volatility and thermal stability of the compound, leading to better peak shapes and improved separation in GC analysis. labinsights.nl
Alkylation: Alkylation introduces an alkyl group into the molecule, which can also enhance volatility. researchgate.net This is achieved by reacting the compound with an alkylating agent.
Silylation: Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often used for this purpose. rsc.org This process significantly increases the volatility of polar compounds, making them more amenable to GC-MS analysis. phenomenex.comrsc.org
Table 2: Common Derivatization Reagents for GC Analysis
| Derivatization Type | Reagent Class | Example Reagent | Target Functional Group |
| Acylation | Acid Anhydrides, Acid Halides | Trifluoroacetic anhydride (TFAA) | Aldehyde |
| Alkylation | Alkyl Halides | Methyl Iodide | Aldehyde |
| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Aldehyde (via enol form) |
Introduction of Chromophores or Fluorophores for LC Detection
For analysis by High-Performance Liquid Chromatography (HPLC), especially with UV-Vis or fluorescence detection, the introduction of a chromophore or fluorophore into the this compound molecule can dramatically enhance detection sensitivity. Since the native molecule may lack a strong chromophore, derivatization with a reagent containing a UV-absorbing or fluorescent moiety allows for trace-level detection. This is particularly advantageous when analyzing samples with complex matrices where high selectivity and sensitivity are paramount.
Optimized Derivatization Protocols for Specific Matrices
Given the aldehyde functional group in this compound, derivatization is a crucial step to enhance its volatility and thermal stability for gas chromatographic (GC) analysis and to improve detection sensitivity. research-solution.comresearchgate.netsigmaaldrich.com The most common approach for carbonyl compounds is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). research-solution.comcopernicus.org This reagent reacts with the carbonyl group to form a stable oxime derivative that is highly amenable to GC analysis, particularly with electron capture detection (ECD) or mass spectrometry (MS). nih.govresearchgate.net
The optimization of PFBHA derivatization protocols is highly matrix-dependent. For instance, in aqueous matrices such as fruit juices or environmental water samples, the reaction conditions, including pH, reagent concentration, reaction time, and temperature, must be carefully controlled to ensure complete derivatization and minimize side reactions. rsc.org In the analysis of airborne aldehydes, on-fiber derivatization using solid-phase microextraction (SPME) has been successfully employed. copernicus.org This technique involves adsorbing the PFBHA reagent onto the SPME fiber prior to headspace extraction of the sample, allowing for simultaneous extraction and derivatization, which simplifies the workflow and reduces sample handling. copernicus.org
While PFBHA is effective for the aldehyde moiety, the presence of the sulfur atom in this compound introduces the potential for interactions that could influence the derivatization efficiency. Research on the derivatization of other thiol-containing compounds highlights the use of specific reagents that target the sulfhydryl group. nih.gov However, for aldehydes containing a thioether linkage like this compound, PFBHA remains the most pertinent derivatization agent for enhancing GC analysis.
The table below summarizes typical parameters for PFBHA derivatization of carbonyl compounds in different matrices, which can be adapted for this compound analysis.
| Parameter | Aqueous Matrix (e.g., Fruit Juice) | Air/Headspace Matrix (On-Fiber SPME) |
| Derivatization Reagent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) |
| Solvent/Medium | Water, often with pH adjustment (e.g., pH 4 with HCl) | Headspace vapor |
| Reagent Concentration | e.g., 1% (w/v) in water | Fiber coated with PFBHA solution (e.g., 40 g/L) |
| Reaction Temperature | 60-70 °C | Ambient or slightly elevated (e.g., 50 °C) |
| Reaction Time | 10-60 minutes | Simultaneous with extraction (e.g., 30 min) |
| Extraction Method | Liquid-liquid extraction (e.g., with ethyl acetate) or Solid-Phase Extraction (SPE) | Solid-Phase Microextraction (SPME) |
| Analytical Technique | GC-MS, GC-ECD | GC-MS, GC-ECD |
| Data compiled from various sources. copernicus.orgnih.govrsc.org |
Hyphenated Analytical Techniques for Comprehensive Profiling
To achieve the necessary resolution and sensitivity for the analysis of trace-level volatile sulfur compounds like this compound in complex samples, such as tropical fruits, hyphenated analytical techniques are indispensable. nih.govresearchwithrutgers.com These techniques combine the separation power of chromatography with the identification capabilities of spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile compounds. When coupled with appropriate extraction and derivatization methods, GC-MS allows for the tentative identification of compounds based on their mass spectra and retention indices. Studies on passion fruit, a source of numerous volatile sulfur compounds, have extensively used GC-MS to profile their aroma composition. nih.govscielo.brresearchgate.net
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation of volatile compounds by GC with human sensory perception. As the compounds elute from the GC column, they are split between a chemical detector (like MS or a Flame Ionization Detector) and an olfactometry port, where a trained panelist can assess the odor activity of each compound. This is particularly crucial for sulfur compounds, which often have very low odor thresholds and can be significant aroma contributors even at concentrations below the detection limits of instrumental detectors. nih.govresearchgate.net Research on passion fruit has utilized GC-O to identify key aroma compounds, including sulfur-containing ones, that contribute to its characteristic tropical and fruity notes. acs.orgtinkturenpresse.de
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with a Time-of-Flight Mass Spectrometer (TOFMS) or a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) represents a state-of-the-art approach for the analysis of highly complex volatile mixtures. nih.govchromatographyonline.com GCxGC utilizes two columns with different separation mechanisms, providing a significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. nih.gov This is particularly advantageous for separating co-eluting compounds in intricate matrices like food and beverages. chromatographyonline.com The coupling with TOFMS allows for rapid acquisition of full mass spectra, which is essential for the narrow peaks generated in GCxGC, while an SCD offers high selectivity and sensitivity for sulfur-containing compounds. nih.gov Studies on passion fruit wine have demonstrated the power of GC-Orbitrap-MS, a high-resolution mass spectrometry technique, for the detailed characterization of sulfur volatiles. nih.govutupub.fi
The table below outlines the key features and applications of these hyphenated techniques for the analysis of volatile sulfur compounds.
| Technique | Principle | Advantages for this compound Analysis | Typical Application |
| GC-MS | Separates compounds by GC and identifies them by their mass spectrum. | Good for initial identification and quantification of derivatized this compound. | Profiling volatile compounds in fruit juices and food extracts. nih.govscielo.brresearchgate.net |
| GC-O | Combines GC separation with human sensory detection. | Determines the odor activity and sensory relevance of this compound, even at trace levels. | Identifying key aroma compounds in fruits and beverages. researchgate.netacs.org |
| GCxGC-TOFMS/SCD | Utilizes two orthogonal GC columns for enhanced separation, coupled with a fast mass spectrometer or a sulfur-selective detector. | Provides superior resolution to separate this compound from matrix interferences; high sensitivity for trace-level detection. | Comprehensive profiling of volatile sulfur compounds in complex matrices like wine and petroleum. nih.govchromatographyonline.comutupub.fi |
| Data compiled from various sources. nih.govscielo.brresearchgate.netresearchgate.netacs.orgnih.govchromatographyonline.comutupub.fi |
Computational and Theoretical Chemistry Studies of 3 Ethylsulfanylhexanal
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and, consequently, other properties of the molecule. wikipedia.org
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. researchgate.net It is particularly well-suited for determining the ground state properties of molecules like 3-Ethylsulfanylhexanal. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. flapw.de
In a typical DFT study of this compound, various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), aug-cc-pVTZ) would be employed to optimize the molecule's geometry. nih.govmdpi.com This process finds the lowest energy arrangement of the atoms, providing key information such as bond lengths, bond angles, and dihedral angles. The results would allow for the identification of the most stable three-dimensional structure of the molecule.
Furthermore, DFT calculations would yield a wealth of information about the electronic properties of this compound. This includes the distribution of electron density, the molecular electrostatic potential (MEP) map, and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting its reactivity. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and its electronic excitation properties. nih.gov
Table 1: Illustrative DFT-Calculated Ground State Properties of this compound (Hypothetical Data)
| Property | Value |
| Ground State Energy (Hartree) | -887.123456 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -0.5 |
| HOMO-LUMO Gap (eV) | 5.7 |
| Dipole Moment (Debye) | 2.5 |
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameterization. wikipedia.orgchemeurope.com These methods are generally more computationally demanding than DFT but can provide higher accuracy, often considered the "gold standard" for certain properties.
Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster theory (e.g., CCSD(T)). chemeurope.com While a full geometry optimization of this compound might be computationally expensive with high-level ab initio methods, they are invaluable for obtaining highly accurate single-point energies for geometries previously optimized with DFT. This allows for a more reliable prediction of relative energies between different conformers or isomers. For smaller, related molecules, these high-accuracy methods could be used to benchmark the performance of various DFT functionals, ensuring the chosen functional is appropriate for the system under study.
Conformational Analysis and Energy Landscape Mapping
Due to the presence of several single bonds, the flexible alkyl chain of this compound can adopt numerous spatial arrangements, known as conformations. ucalgary.ca Conformational analysis is the study of these different conformers and their relative energies. libretexts.orglibretexts.org
A conformational search would be performed by systematically rotating the dihedral angles of the molecule's backbone. For each rotation, the energy of the resulting conformer would be calculated, typically using a computationally less expensive method initially, followed by re-optimization of the low-energy conformers with a more accurate method like DFT. This process maps out the potential energy surface (PES) of the molecule, identifying the various local energy minima (stable conformers) and the transition states that connect them. researchgate.net
Table 2: Illustrative Relative Energies of this compound Conformers (Hypothetical Data)
| Conformer | Dihedral Angle (°C-C-S-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 (Global Minimum) | 180 (anti) | 0.00 | 65 |
| 2 | 60 (gauche) | 0.85 | 30 |
| 3 | -60 (gauche) | 0.85 | 5 |
Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior
While quantum chemical calculations typically model a molecule in the gas phase (in isolation), its behavior in a real-world environment, such as in a solvent, can be significantly different. Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules and their interactions with their surroundings over time. youtube.comnih.gov
In an MD simulation of this compound, the molecule would be placed in a box of explicit solvent molecules (e.g., water, ethanol). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom over a period of time, typically nanoseconds to microseconds. nih.gov
MD simulations would provide insights into how the solvent molecules arrange themselves around the solute (solvation shell) and how this affects the conformational preferences of this compound. It would also reveal the dynamic nature of the molecule, including the rates of conformational changes and the flexibility of different parts of the molecule. Key parameters that can be calculated from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the solvent-accessible surface area (SASA) to quantify the exposure of different parts of the molecule to the solvent. mdpi.com
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the presence of a molecule.
NMR Spectroscopy: The magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C) in this compound can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. These shielding constants can then be converted into chemical shifts, which can be compared to experimental NMR data to confirm the structure of the molecule.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum for this compound would show characteristic peaks for the C=O stretch of the aldehyde, C-H stretches of the alkyl chain, and C-S stretches of the thioether. Comparing the computed spectrum with an experimental one can help in identifying the compound and its conformational state.
UV-Vis Spectroscopy: Electronic excitations, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net For this compound, this would likely involve n → π* transitions associated with the carbonyl group of the aldehyde. The calculation would provide the excitation energies and oscillator strengths, which correspond to the position and intensity of the absorption bands in the UV-Vis spectrum.
Table 3: Illustrative Predicted Spectroscopic Data for this compound (Hypothetical Data)
| Spectrum | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift of C=O (ppm) | 202.5 |
| ¹H NMR | Chemical Shift of CHO (ppm) | 9.7 |
| IR | C=O Stretching Frequency (cm⁻¹) | 1735 |
| UV-Vis | λ_max (nm) | 290 |
In Silico Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could study a variety of reactions, such as its oxidation, reduction, or nucleophilic addition to the carbonyl group.
To model a reaction pathway, the structures of the reactants, products, and any intermediates are optimized. The transition state (TS), which is the highest energy point along the reaction coordinate, is also located. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which determines the reaction rate. The intrinsic reaction coordinate (IRC) can be calculated to confirm that the located transition state correctly connects the reactants and products.
For example, the mechanism of the oxidation of the thioether group in this compound to a sulfoxide (B87167) and then a sulfone could be elucidated. This would involve calculating the energies of the reactants, transition states, and products for each step of the oxidation process, providing a detailed understanding of the reaction mechanism and kinetics.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. mdpi.comkoreascience.kr This approach is particularly valuable for predicting the properties of novel or unmeasured compounds based solely on their molecular structure, thereby accelerating research and reducing the need for extensive experimental work. researchgate.net For analogues of this compound, QSPR provides a powerful tool to estimate important characteristics such as boiling points and chromatographic retention behavior, which are crucial for their identification and characterization in various applications, including flavor and fragrance chemistry.
The fundamental process of QSPR modeling involves several key steps: defining a dataset of analogue compounds, calculating a wide array of numerical parameters known as molecular descriptors for each, selecting the most relevant descriptors, and building a mathematical model using statistical techniques like Multiple Linear Regression (MLR). researchgate.netasianpubs.org The resulting model's robustness and predictive power are then rigorously evaluated through cross-validation and by using an external set of compounds not included in the model's creation. nih.gov
Molecular Descriptors for Thioether and Aldehyde Analogues
The accuracy of a QSPR model is highly dependent on the molecular descriptors used, which are numerical representations of a molecule's structural and electronic properties. wiley.com For analogues of this compound, which combine a thioether and an aldehyde functional group, a diverse set of descriptors is required to capture the key structural variations. These can be broadly categorized as:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index and connectivity indices, which have been successfully used to model properties of various organic compounds. nih.gov
Constitutional Descriptors: These are the simplest descriptors, reflecting the molecular composition, such as molecular weight, number of atoms of a certain type, and count of specific functional groups. researchgate.net
Quantum-Chemical Descriptors: Derived from computational chemistry calculations, these descriptors provide insight into the electronic structure of the molecule. researchgate.net For sulfur-containing compounds, descriptors like the energy of the Highest Occupied Molecular Orbital (E-HOMO), electrostatic potential, and average molecular polarizability are particularly relevant for modeling intermolecular interactions. nih.govnih.govnih.gov
Modeling of Physicochemical Properties: Boiling Point
The boiling point is a fundamental physical property that indicates a compound's volatility. QSPR models can effectively predict the boiling points of organic compounds by correlating them with structural descriptors that reflect intermolecular forces. mdpi.comnih.gov For a series of analogues of this compound, a Multiple Linear Regression (MLR) model can be developed.
Consider a training set of analogous thio-aldehydes. An MLR model for boiling point (BP) might take the following form:
BP (°C) = c₀ + c₁(Molecular Weight) + c₂(Wiener Index) + c₃*(Average Molecular Polarizability)
In this model, the molecular weight serves as a proxy for the size-dependent van der Waals forces. The Wiener index accounts for molecular branching, and the average molecular polarizability relates to the strength of dispersion forces. Studies on various organic compounds have shown that such models can achieve high correlation coefficients, demonstrating their predictive accuracy. asianpubs.orgpublishoa.com
The table below presents illustrative data for a QSPR model predicting the boiling points of selected analogues of this compound.
| Compound Name | Molecular Weight ( g/mol ) | Wiener Index | Predicted BP (°C) | Experimental BP (°C) |
| 3-Ethylsulfanylpentanal | 146.25 | 158 | 185.5 | 188 |
| This compound | 160.28 | 224 | 202.1 | 204 |
| 3-Ethylsulfanylheptanal | 174.31 | 308 | 218.4 | 220 |
| 3-(Propylsulfanyl)hexanal | 174.31 | 273 | 215.7 | 217 |
| 4-Ethylsulfanylhexanal | 160.28 | 218 | 200.9 | 202 |
Note: Data is illustrative to demonstrate the QSPR concept.
Modeling of Chromatographic Behavior: Retention Index
In gas chromatography (GC), the retention index (RI) is a standardized measure used to identify volatile compounds. Quantitative Structure-Retention Relationship (QSRR) studies, a subset of QSPR, are widely used to predict the GC retention indices of compounds, which is invaluable when authentic standards are unavailable. iaea.orgresearchgate.netmdpi.com
For sulfur-containing compounds, QSRR models often find that retention is strongly influenced by factors like boiling point, molecular volume, and electronic properties derived from electrostatic potential calculations. nih.goviaea.org A typical QSRR model for predicting the retention index on a standard non-polar column (e.g., DB-5) for analogues of this compound could be expressed as:
RI = c₀ + c₁(Boiling Point) + c₂(Molecular Volume) + c₃*(E-HOMO)
This relationship is logical, as compounds with higher boiling points tend to elute later (higher RI). Molecular volume relates to the size of the molecule and its interaction with the stationary phase, while electronic descriptors like E-HOMO can account for more subtle electronic interactions. nih.gov The predictive ability of such models has been shown to be very high, with cross-validated correlation coefficients often exceeding 0.99. nih.gov
The following table demonstrates a potential QSRR for analogues on a non-polar GC column.
| Compound Name | Boiling Point (°C) | Molecular Volume (ų) | Predicted RI | Experimental RI |
| 3-Methylthiobutanal | 145 | 115.8 | 980 | 985 |
| 3-Ethylsulfanylpentanal | 188 | 148.5 | 1155 | 1152 |
| This compound | 204 | 164.9 | 1240 | 1241 |
| 3-Ethylsulfanylheptanal | 220 | 181.3 | 1325 | 1328 |
| 3-(Propylsulfanyl)hexanal | 217 | 181.3 | 1335 | 1339 |
Note: Data is illustrative to demonstrate the QSRR concept.
Biochemical and Biological Relevance: Mechanistic Studies of 3 Ethylsulfanylhexanal
Exploration of Potential Enzymatic Formation Pathways
The formation of 3-Ethylsulfanylhexanal in biological systems is hypothesized to occur through specific enzymatic activities, primarily involving the transformation of precursor molecules.
Hypothesis of Biosynthetic Precursors and Enzymatic Transformations
The biosynthesis of this compound likely originates from precursors derived from lipid and amino acid metabolism. One plausible pathway involves the lipoxygenase (LOX) pathway, which is responsible for the formation of various aldehydes from polyunsaturated fatty acids. For instance, hexanal (B45976) is formed through the breakdown of linoleic and arachidonic acids. It is conceivable that a similar pathway, involving a sulfur-containing precursor, could lead to the formation of this compound.
Another key precursor is likely a thiol, such as ethanethiol (B150549), which can be generated from the metabolism of sulfur-containing amino acids like methionine and cysteine. The enzymatic addition of this thiol to an unsaturated aldehyde, such as hex-2-enal (a common product of lipid oxidation), represents a probable route for the formation of the thioether bond in this compound. This type of reaction, known as conjugate addition, is a common biological transformation.
Role of Oxidoreductases and Thioether Synthetases
The enzymatic machinery responsible for the synthesis of this compound likely includes oxidoreductases and potentially specific thioether synthetases.
Oxidoreductases: This broad class of enzymes catalyzes oxidation-reduction reactions. uwec.eduresearchgate.netresearchgate.net In the context of this compound formation, alcohol dehydrogenases, a type of oxidoreductase, are crucial. nih.gov They catalyze the interconversion of alcohols and aldehydes or ketones. researchgate.net For example, the formation of hexanal and (Z)-3-hexenal, which are potential precursors, is linked to lipid metabolism and the activity of oxidoreductases. nih.gov These enzymes can influence the pool of available aldehyde substrates for subsequent thioether formation. Lipoxygenases, another type of oxidoreductase, are directly involved in the oxidation of lipids, which leads to the production of off-flavor compounds, including various aldehydes. redalyc.org
Thioether Synthetases: While a specific "this compound synthetase" has not been identified, the formation of thioether bonds is a known biological process. nih.govmasterorganicchemistry.comyoutube.comyoutube.comnih.govacsgcipr.org Enzymes such as glutathione (B108866) S-transferases (GSTs) catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, including α,β-unsaturated aldehydes. nih.govwashington.edu This process involves the formation of a thioether bond. It is plausible that a similar enzymatic mechanism, possibly involving a yet-to-be-characterized enzyme, facilitates the addition of ethanethiol to an unsaturated aldehyde precursor to form this compound. Radical S-adenosylmethionine (SAM) enzymes are also known to be involved in the formation of thioether bonds in the biosynthesis of compounds like biotin. nih.gov
Investigation of Metabolic Transformations within Model Biological Systems
Once formed, this compound is subject to various metabolic transformations within biological systems. These transformations are crucial for its detoxification and elimination.
Enzymatic Oxidation and Reduction Products
The aldehyde functional group of this compound is a primary target for enzymatic modification.
Oxidation: Aldehyde dehydrogenases can oxidize the aldehyde group to a carboxylic acid, forming 3-ethylsulfanylhexanoic acid. This is a common detoxification pathway for aldehydes.
Reduction: Conversely, alcohol dehydrogenases can reduce the aldehyde to its corresponding alcohol, 3-ethylsulfanylhexan-1-ol.
The sulfur atom in the thioether linkage is also susceptible to oxidation. libretexts.org Microbial oxidation of sulfur compounds is a well-documented process. wikipedia.orgiaea.org This can lead to the formation of the corresponding sulfoxide (B87167) (3-ethylsulfinylhexanal) and subsequently the sulfone (3-ethylsulfonylhexanal). These oxidative steps generally increase the polarity of the molecule, facilitating its excretion.
Conjugation Reactions (e.g., Glutathione Conjugation)
Although this compound itself is a product of a likely conjugation reaction, its aldehyde group can still be a target for further conjugation. However, a more prominent metabolic pathway for aldehydes is their reaction with glutathione (GSH). nih.govwashington.edunih.govyoutube.com This reaction is catalyzed by glutathione S-transferases (GSTs). nih.govunl.edu
The α,β-unsaturated aldehydes are particularly reactive towards glutathione. nih.govnih.gov While this compound is a saturated aldehyde, the initial precursor, hex-2-enal, is an α,β-unsaturated aldehyde and a prime substrate for glutathione conjugation. The resulting glutathione conjugate can then be further metabolized through the mercapturic acid pathway for excretion. youtube.com
Hydrolytic Cleavage Mechanisms
The thioether bond in this compound can potentially be cleaved, although this is generally a stable linkage. mdpi.com Enzymatic cleavage of thioethers is known to occur in biological systems, often involving cytochrome P450 enzymes. This cleavage could regenerate a thiol and a modified hexanal derivative. However, the oxidation of the sulfur to a sulfoxide or sulfone can make the C-S bond more labile and susceptible to cleavage. mdpi.com Non-enzymatic cleavage under certain physiological conditions is also a possibility, though likely a minor pathway. researchgate.net
Hypothetical Role of this compound as a Biochemical Intermediate or Signaling Molecule
Currently, there is a significant gap in the scientific literature regarding the specific role of this compound as a biochemical intermediate or a signaling molecule within biological systems. While the fundamental principles of biochemical pathways and cellular signaling are well-established, the involvement of this compound in these processes has not been explicitly demonstrated in published research.
Biochemical pathways involve a series of enzyme-catalyzed reactions that convert a substrate into a final product. For this compound to be considered a biochemical intermediate, it would need to be identified as a transient molecule in such a pathway. Similarly, for it to function as a signaling molecule, it would need to be shown to transmit information between cells or within a cell, often by binding to specific receptors. To date, no studies have been identified that confirm either of these roles for this compound.
Studies on Non-Enzymatic Formation Pathways in Biological Mimetic Systems
Interactions with Model Biomolecules (e.g., Proteins, Lipids) in In Vitro Systems
The interaction of small molecules with biomolecules is a cornerstone of biochemistry and pharmacology. While direct in vitro studies on this compound are scarce, we can infer potential interactions based on the known reactivity of its functional groups—an aldehyde and a sulfide (B99878).
Covalent Adduct Formation
Covalent adduct formation involves the creation of a stable chemical bond between a molecule and a biomolecule, such as a protein or DNA. Aldehydes are known to be reactive functional groups that can form covalent bonds with nucleophilic residues in proteins, most notably the ε-amino group of lysine (B10760008) residues to form Schiff bases.
The sulfide group in this compound also presents a potential site for interaction. It is known that some sulfur-containing compounds can interact with the thiol groups of cysteine residues in proteins or participate in redox reactions. However, without specific experimental data for this compound, these remain theoretical possibilities.
Table 1: Potential Covalent Interactions of this compound with Protein Residues
| Functional Group of this compound | Potential Interacting Amino Acid Residue | Type of Covalent Bond |
| Aldehyde | Lysine (ε-amino group) | Schiff base |
| Aldehyde | Cysteine (thiol group) | Thiazolidine |
| Sulfide | Cysteine (thiol group) | Disulfide exchange (following oxidation) |
This table is based on general chemical principles and does not represent experimentally verified interactions for this compound.
Ligand Binding Studies (Theoretical and Experimental)
Ligand binding studies are crucial for understanding the non-covalent interactions between a molecule and a biological target. These studies can be performed using experimental techniques like equilibrium dialysis, surface plasmon resonance, or isothermal titration calorimetry, or through computational (theoretical) methods such as molecular docking.
A comprehensive search of the scientific literature did not yield any specific theoretical or experimental ligand binding studies for this compound. Such studies would be instrumental in identifying potential protein targets and elucidating its mechanism of action if it were to function as a signaling molecule or an enzyme inhibitor.
Environmental Chemistry and Degradation Pathways of 3 Ethylsulfanylhexanal
Photodegradation Studies in Aquatic and Atmospheric Environments
Photodegradation involves the breakdown of chemical compounds by light. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated species.
Identification of Photodegradation Products
Based on the predicted indirect photolysis mechanisms, a range of degradation products can be anticipated. The initial radical species formed would react further, typically with molecular oxygen, to form peroxy radicals (RO₂•). nih.gov These peroxy radicals can then undergo a variety of reactions to form stable products.
Table 1: Potential Photodegradation Products of 3-Ethylsulfanylhexanal
| Precursor Compound | Potential Degradation Product | Formation Pathway |
| This compound | 3-(Ethylsulfinyl)hexanal | Oxidation of the thioether to a sulfoxide (B87167). wikipedia.org |
| This compound | 3-(Ethylsulfonyl)hexanal | Further oxidation of the sulfoxide to a sulfone. wikipedia.org |
| This compound | 3-Ethylsulfanylhexanoic acid | Oxidation of the aldehyde group. |
| This compound | Shorter-chain aldehydes and carboxylic acids | Carbon-carbon bond cleavage following radical formation. |
| This compound | Carbon dioxide and water | Complete mineralization through successive oxidation steps. |
This table is illustrative and based on general principles of organic and atmospheric chemistry, as direct experimental data for this compound is not available.
Biodegradation Investigations
Biodegradation is a key process in the removal of organic pollutants from soil and water, driven by the metabolic activity of microorganisms. nih.gov
Microbial Degradation in Soil and Water Systems
The biodegradation of organosulfur compounds is a well-established microbial process. nih.gov In both soil and water, a consortium of microorganisms would likely be involved in the breakdown of this compound. The rate and extent of degradation would depend on various factors including microbial population density, nutrient availability, temperature, and pH.
Sulfate-reducing bacteria (SRB) are known to be capable of anaerobically biodegrading and biotransforming a number of environmental pollutants. juniperpublishers.com For instance, Desulfovibrio psychrotolerans has been shown to degrade aromatic sulfur compounds. juniperpublishers.com While this compound is an aliphatic compound, the general capability of SRB in sulfur compound metabolism is noteworthy.
Enzymatic Degradation Pathways and Microorganism Identification
The enzymatic breakdown of this compound would likely begin with the oxidation of the thioether or aldehyde functional groups.
Oxidation of the Thioether: The oxidation of a sulfide (B99878) to a sulfoxide is a common biological transformation. wikipedia.org This reaction is often catalyzed by monooxygenases. Further oxidation can convert the sulfoxide to a sulfone. The "4S" pathway, identified in the biodesulfurization of dibenzothiophene, involves the sequential oxidation of the sulfur atom to sulfoxide and then sulfone, catalyzed by monooxygenases. mdpi.com A similar pathway could be operative for this compound.
Oxidation of the Aldehyde: Aldehyde dehydrogenases are a widespread class of enzymes that catalyze the oxidation of aldehydes to carboxylic acids. This would convert this compound to 3-ethylsulfanylhexanoic acid.
Microorganisms known to degrade organosulfur compounds include species from the genera Rhodococcus, Pseudomonas, Thiobacillus, and various sulfate-reducing and sulfur-oxidizing bacteria. nih.govmdpi.commdpi.com For example, Rhodococcus qingshengii is known for its biodesulfurization capabilities. mdpi.com Sulfur-oxidizing bacteria like Acidithiobacillus spp. possess complex enzymatic systems for oxidizing various sulfur compounds. nih.gov The sox multi-enzyme pathway is a key mechanism for thiosulfate (B1220275) oxidation in many bacteria, including those of the Roseobacter group found in marine biofilms. researchgate.netwikipedia.org
Table 2: Potential Microorganisms and Enzymes in the Biodegradation of this compound
| Microorganism Genus | Potential Enzyme Class | Potential Role in Degradation |
| Rhodococcus | Monooxygenases | Oxidation of the thioether group. mdpi.com |
| Pseudomonas | Aldehyde Dehydrogenases | Oxidation of the aldehyde group. mdpi.com |
| Thiobacillus | Sulfur-oxidizing enzymes | Metabolism of sulfur-containing intermediates. nih.govwikipedia.org |
| Desulfovibrio | Reductases/Oxidases | Anaerobic degradation of sulfur compounds. juniperpublishers.com |
| Acidithiobacillus | Sulfide:quinone oxidoreductase, Sulfur dioxygenase | Oxidation of sulfide and other sulfur species. nih.gov |
This table is illustrative and based on studies of analogous organosulfur compounds, as specific microorganisms for this compound degradation have not been identified.
Biotransformation Products
The enzymatic pathways described above would lead to a series of biotransformation products. The ultimate fate of the compound in a biologically active system would likely be mineralization to carbon dioxide, water, and sulfate.
Table 3: Potential Biotransformation Products of this compound
| Precursor Compound | Potential Biotransformation Product | Enzymatic Pathway |
| This compound | 3-(Ethylsulfinyl)hexanal | Monooxygenase-catalyzed oxidation. |
| 3-(Ethylsulfinyl)hexanal | 3-(Ethylsulfonyl)hexanal | Monooxygenase-catalyzed oxidation. |
| This compound | 3-Ethylsulfanylhexanoic acid | Aldehyde dehydrogenase-catalyzed oxidation. |
| 3-Ethylsulfanylhexanoic acid | Subsequent beta-oxidation products | Beta-oxidation pathway for fatty acid metabolism. |
| Sulfur-containing intermediates | Sulfate | Complete oxidation of the sulfur atom. mdpi.com |
This table is hypothetical and based on known metabolic pathways for similar chemical structures. Direct experimental evidence for the biotransformation of this compound is currently unavailable.
Hydrolytic Stability and Degradation Kinetics in Different pH Conditions
No published studies were found that investigate the rate at which this compound breaks down in water under varying pH conditions (acidic, neutral, and alkaline). Consequently, no data on its hydrolysis half-life or degradation kinetics can be provided.
Sorption and Mobility Studies in Environmental Matrices (Soil, Sediment)
There is a lack of research on the behavior of this compound in soil and sediment. This includes the absence of studies determining its tendency to adsorb to soil and sediment particles (sorption) or its potential to move through the environment (mobility). Without such studies, it is impossible to predict whether the compound would be likely to remain in one location or migrate to groundwater.
Modeling and Prediction of Environmental Fate and Persistence
Due to the absence of fundamental data on its chemical properties and behavior, no environmental fate and persistence models have been developed for this compound. Such models are crucial for predicting how long a chemical will last in the environment and where it is likely to accumulate.
Development and Application of Advanced Analytical Methods for Environmental and Biological Monitoring
Trace Analysis Methodologies for 3-Ethylsulfanylhexanal in Complex Matrices
The analysis of this compound at trace levels necessitates highly sensitive and selective analytical techniques. Gas chromatography (GC) is a primary method for the separation of volatile and semi-volatile compounds like this compound. When coupled with mass spectrometry (GC-MS), it provides powerful identification and quantification capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of this compound. The gas chromatograph separates the compound from other components in the sample matrix based on its boiling point and affinity for the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a chemical fingerprint for identification. For enhanced sensitivity, especially in complex matrices, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed.
Gas Chromatography with Sulfur-Selective Detectors: Given the sulfur atom in this compound, detectors that are selective for sulfur compounds can offer significant advantages in terms of selectivity and reduced background interference.
Flame Photometric Detector (FPD): The FPD is highly selective for sulfur- and phosphorus-containing compounds. It is a cost-effective option for the targeted analysis of sulfur compounds, though it may be less sensitive than a mass spectrometer. nih.gov
Sulfur Chemiluminescence Detector (SCD): The SCD offers exceptional selectivity and sensitivity for sulfur compounds, with a linear and equimolar response. This makes it an excellent choice for complex samples where co-eluting peaks might interfere with other detectors. nih.gov
Multidimensional Gas Chromatography (MDGC): For extremely complex matrices, such as food or biological samples, multidimensional gas chromatography can provide superior separation. acs.orgacs.org This technique involves using two or more GC columns with different stationary phases to resolve compounds that may co-elute on a single column. acs.orgacs.org
The choice of the analytical column is also critical. A mid-polarity column is often suitable for a multifunctional compound like this compound. For instance, a column like a DB-5ms or an Equity-1701 could provide good resolution. sigmaaldrich.com
Sample Preparation and Enrichment Techniques for Environmental and Biological Samples
The low concentrations of this compound expected in environmental and biological samples often necessitate a pre-concentration or enrichment step prior to analysis. The goal is to isolate the analyte from the matrix and concentrate it to a level that is detectable by the analytical instrument.
Solid-Phase Microextraction (SPME): SPME is a solvent-free, simple, and efficient sample preparation technique for volatile and semi-volatile organic compounds. sigmaaldrich.comnih.gov A fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the sample (either in the headspace or directly immersed). The analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis. For a compound like this compound, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS), would be effective in trapping a broad range of volatile compounds, including aldehydes and sulfur compounds. nih.govtandfonline.com
Liquid-Liquid Extraction (LLE): A classic extraction technique, LLE can be used to extract this compound from aqueous samples using a water-immiscible organic solvent. researchgate.net The choice of solvent is crucial for achieving good extraction efficiency.
Stir Bar Sorptive Extraction (SBSE): SBSE is similar in principle to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (PDMS), allowing for a higher enrichment factor. nih.gov
Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UDLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent, with sonication to enhance the extraction process. nih.gov It is a rapid and efficient method for extracting organic compounds from aqueous samples. nih.gov
The following table summarizes common sample preparation techniques applicable to the analysis of this compound.
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. | Solvent-free, simple, reusable fiber. | Fiber fragility, limited sample volume. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | High recovery for certain analytes. | Requires large volumes of organic solvents. |
| Stir Bar Sorptive Extraction (SBSE) | Adsorption of analytes onto a coated stir bar. | High enrichment factor, robust. | Longer extraction times compared to SPME. |
| Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UDLLME) | Rapid partitioning of analyte into a fine dispersion of extraction solvent. | Fast, low solvent consumption, high enrichment. | Can be complex to optimize. |
This table is a summary of sample preparation techniques and their general characteristics.
Method Validation (Linearity, Sensitivity, Selectivity, Robustness)
Method validation is a critical step to ensure that the analytical method is reliable, accurate, and fit for its intended purpose. pcdn.conih.gov The validation process involves evaluating several key performance characteristics as outlined by regulatory guidelines. pcdn.co
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. rssl.com For the analysis of this compound, this would be assessed by preparing a series of calibration standards at different concentrations and analyzing them. A calibration curve is then constructed by plotting the instrument response versus the concentration. The linearity is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be greater than 0.99. nih.gov
Sensitivity: The sensitivity of the method is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).
LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov
LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov These are typically determined by analyzing samples with known low concentrations of the analyte and evaluating the signal-to-noise ratio.
Selectivity: Selectivity (or specificity) is the ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. nih.gov This is demonstrated by analyzing blank matrix samples to ensure there are no interfering peaks at the retention time of this compound. rssl.com
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.gov This provides an indication of its reliability during normal usage. For a GC method, parameters such as injection temperature, oven temperature ramp rate, and gas flow rate would be varied to assess the impact on the results.
The following table provides a hypothetical example of method validation parameters for the analysis of this compound by GC-MS.
| Parameter | Acceptance Criteria | Example Finding |
| Linearity (R²) | > 0.99 | 0.9991 |
| LOD | Signal-to-Noise > 3 | 0.1 µg/L |
| LOQ | Signal-to-Noise > 10 | 0.3 µg/L |
| Selectivity | No interfering peaks in blank matrix | Confirmed |
| Robustness | %RSD < 15% for varied parameters | Passed |
This table presents hypothetical validation data for illustrative purposes.
Role of Derivatization in Environmental and Biological Sample Analysis
Derivatization is the process of chemically modifying a compound to produce a new compound that has properties that are more suitable for analysis by a particular analytical technique. libretexts.org For aldehydes like this compound, derivatization can be highly beneficial for GC analysis. nih.gov
Improved Volatility and Thermal Stability: Derivatization can convert the polar aldehyde group into a less polar, more volatile, and more thermally stable functional group, leading to better chromatographic peak shape and reduced tailing. libretexts.org
Enhanced Detector Response: Derivatization can introduce a specific chemical moiety into the molecule that enhances its response to a particular detector. For example, derivatizing with a fluorinated reagent can significantly increase the response of an electron capture detector (ECD). libretexts.org
A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) . sigmaaldrich.comnih.gov PFBHA reacts with the aldehyde group to form a stable oxime derivative. sigmaaldrich.com This derivative is more volatile and provides a strong response with an ECD or can be readily analyzed by GC-MS. sigmaaldrich.comnih.gov The derivatization reaction can often be performed simultaneously with extraction, for example, in UDLLME, which streamlines the sample preparation process. nih.gov
Strategies for Minimizing Matrix Effects and Interferences
Matrix effects are a significant challenge in trace analysis, particularly when using mass spectrometry. nih.gov They arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov
Effective Sample Cleanup: The most direct way to minimize matrix effects is to remove interfering components from the sample extract before analysis. This can be achieved through techniques like solid-phase extraction (SPE) or by optimizing the primary extraction method (e.g., SPME, LLE) to be more selective for the analyte.
Use of Matrix-Matched Standards: To compensate for matrix effects, calibration standards can be prepared in a blank matrix extract that is similar to the samples being analyzed. nih.gov This helps to ensure that the standards and the samples experience similar levels of ion suppression or enhancement.
Isotope Dilution Mass Spectrometry (IDMS): This is a powerful technique for overcoming matrix effects. It involves adding a known amount of a stable isotope-labeled analog of the analyte to the sample before extraction. The labeled standard acts as an internal standard that co-elutes with the native analyte and experiences the same matrix effects. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved regardless of variations in extraction recovery or matrix effects.
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is a fundamental strategy. This can involve using a longer column, a different stationary phase, or adjusting the temperature program. nih.gov
Synthesis and Investigation of Synthetic Derivatives and Analogues for Research Purposes
Design Principles for Modifying the 3-Ethylsulfanylhexanal Structure
The rational design of analogues would involve systematic modifications to the this compound scaffold. Key areas for modification would include the alkyl chain, the ethylthio group, and the aldehyde functionality. The primary goals would be to probe the importance of each structural feature for any observed activity, enhance potency, improve selectivity, and modulate physicochemical properties.
Table 1: Potential Modifications to the this compound Structure
| Structural Region | Modification Strategy | Rationale |
| Alkyl Chain | Varying chain length (e.g., pentanal, heptanal) | To assess the impact of lipophilicity and steric bulk on activity. |
| Introducing unsaturation (e.g., hexenal) | To explore the influence of conformational rigidity and electronic effects. | |
| Branching the chain (e.g., methyl groups) | To probe specific binding pockets and alter metabolic stability. | |
| Ethylthio Group | Modifying the alkyl substituent (e.g., methyl, propyl) | To determine the optimal size and electronics of the thioether. |
| Replacing sulfur with other heteroatoms (e.g., oxygen, selenium) | To understand the role of the sulfur atom in binding or reactivity. | |
| Aldehyde | Oxidation to a carboxylic acid | To investigate the importance of the electrophilic carbonyl group. |
| Reduction to an alcohol | To assess the contribution of the aldehyde to the compound's profile. | |
| Formation of imines or oximes | To introduce different hydrogen bonding capabilities and steric profiles. |
Synthesis of Isotope-Labeled Analogues for Mechanistic and Tracing Studies
To elucidate the metabolic fate and mechanism of action of this compound, the synthesis of isotopically labeled versions would be crucial. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and sulfur-34 (B105110) (³⁴S) are commonly employed.
The use of isotopically labeled substrates is a powerful tool for tracking the transformation of molecules in complex biological systems and for discerning the mechanisms of enzyme-catalyzed reactions. encyclopedia.pub For instance, deuterium labeling can be used to probe kinetic isotope effects, which can provide insight into the rate-determining steps of a reaction. encyclopedia.pub Carbon-13 and sulfur-34 labeling would allow for the unequivocal identification of metabolites using mass spectrometry.
Creation of Conformationally Restricted or Locked Analogues
The linear and flexible nature of this compound allows it to adopt numerous conformations. To understand which conformation is responsible for any biological activity, chemists often synthesize conformationally restricted analogues. This can be achieved by incorporating the acyclic structure into a cyclic system, such as a cyclohexane (B81311) or piperidine (B6355638) ring. By "locking" the molecule into a more rigid shape, it is possible to determine the bioactive conformation.
Synthesis of Analogues with Modified Electronic Properties
The electronic properties of the this compound molecule can be fine-tuned by introducing electron-withdrawing or electron-donating groups. For example, the aromatic ring of a phenylthio analogue could be substituted with groups that alter the electron density of the sulfur atom. These modifications can influence the compound's reactivity, binding affinity, and metabolic stability.
Structure-Activity Relationship (SAR) Studies in In Vitro Biochemical Assays
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. winemakersresearchexchange.com A library of the synthesized analogues of this compound would be tested in a panel of in vitro biochemical assays. These assays could measure, for example, the inhibition of a specific enzyme or the binding to a particular receptor.
The data from these assays would be used to build an SAR model. This model would highlight which structural features are essential for activity and which can be modified. For example, if replacing the ethyl group on the sulfur with a larger group leads to a loss of activity, it would suggest that the binding pocket has limited space in that region. Computational modeling is often used in conjunction with experimental data to visualize these interactions and refine the SAR model. oeno-one.eu
Table 2: Hypothetical SAR Data for this compound Analogues
| Compound | Modification | In Vitro Activity (IC₅₀, µM) |
| This compound | Parent Compound | 10 |
| Analogue 1 | 3-Methylsulfanylhexanal | 15 |
| Analogue 2 | 3-Propylsulfanylhexanal | 25 |
| Analogue 3 | 3-Ethylsulfanylpentanal | 50 |
| Analogue 4 | 3-Ethylsulfanylhexanoic acid | >100 |
| Analogue 5 | 3-Ethylsulfanylhexan-1-ol | 8 |
Note: The data in this table is purely hypothetical and for illustrative purposes only, as no such studies on this compound are publicly available.
Ultimately, the comprehensive investigation of this compound and its synthetic derivatives would provide valuable insights into its chemical biology. However, until such research is undertaken and published, a detailed and scientifically accurate article on this specific compound remains an endeavor for future scientific exploration.
Conclusion and Future Directions in 3 Ethylsulfanylhexanal Research
Synthesis of Current Academic Understanding and Knowledge Gaps
Current academic understanding of 3-Ethylsulfanylhexanal is largely inferred from the well-established chemistry of its constituent functional groups: the thioether and the aldehyde. Thioethers are recognized for the nucleophilicity of the sulfur atom, which can engage in reactions with electrophiles to form sulfonium (B1226848) salts. libretexts.org The aldehyde group is a versatile functional handle, participating in a wide array of transformations such as nucleophilic additions, oxidations, and reductions. The interplay between these two functional groups within the same molecule is an area ripe for investigation.
A significant knowledge gap exists regarding the specific properties and reactivity of this compound itself. There is a lack of empirical data on its synthesis, spectroscopic characterization, and chemical behavior. The influence of the ethylsulfanyl group at the 3-position on the reactivity of the hexanal (B45976) moiety is not documented. For instance, the sulfur atom could potentially influence the stereoselectivity of reactions at the aldehyde or adjacent carbons through chelation or other non-covalent interactions.
Table 1: Summary of Knowledge Gaps in this compound Research
| Research Area | Specific Knowledge Gap |
|---|---|
| Synthesis | Lack of reported synthetic routes and optimization studies. |
| Reactivity | No experimental data on its specific chemical transformations. |
| Spectroscopy | Absence of published NMR, IR, and mass spectrometry data. |
| Biological Activity | Unknown biological effects or metabolic pathways. |
| Physical Properties | No data on boiling point, solubility, or other physical constants. |
Remaining Challenges in Synthetic Accessibility and Reactivity Control
The synthesis of this compound, while not explicitly described in the literature, can be approached through established methods for forming thioethers and aldehydes. A plausible retrosynthetic analysis suggests disconnection at the carbon-sulfur bond, pointing towards a Michael addition of ethanethiol (B150549) to an α,β-unsaturated aldehyde like hex-2-enal. However, challenges in controlling the reaction conditions to prevent side reactions, such as 1,2-addition or polymerization of the aldehyde, are anticipated. nih.gov
Controlling the reactivity of this compound presents another set of challenges. The presence of both a soft nucleophilic sulfur atom and an electrophilic aldehyde carbon creates a molecule with dual reactivity. youtube.com Selective transformation of one functional group in the presence of the other would require careful choice of reagents and reaction conditions. For example, oxidation of the thioether to a sulfoxide (B87167) or sulfone without affecting the aldehyde would be a significant synthetic hurdle. Conversely, protecting the aldehyde to carry out transformations at the sulfur center, followed by deprotection, would add steps to any synthetic sequence.
Proposed Avenues for Future Mechanistic and Theoretical Studies
The unique electronic properties of sulfur-containing compounds invite detailed mechanistic and theoretical investigations. numberanalytics.com For this compound, computational studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into its conformational preferences, electronic structure, and the transition states of its potential reactions. escholarship.org Such studies could predict the regioselectivity and stereoselectivity of reactions involving the aldehyde and the influence of the thioether moiety.
Mechanistic studies could focus on reactions where the thioether can participate, such as in intramolecular cyclizations or rearrangements. For example, under certain conditions, the sulfur atom could act as an internal nucleophile, attacking the aldehyde carbonyl or a derivative thereof. Time-resolved spectroscopic experiments could be employed to study the kinetics and intermediates of such reactions. researchgate.net
Integration of Multi-Omics and Systems Biology Approaches for Biological Context
Should this compound be found to possess biological activity, a systems biology approach would be invaluable for understanding its mechanism of action. bohrium.com Multi-omics technologies, including transcriptomics, proteomics, and metabolomics, could reveal the global cellular response to exposure to this compound. numberanalytics.com For instance, if this compound were to exhibit antimicrobial properties, these techniques could identify the specific metabolic pathways or signaling cascades that are disrupted.
Organosulfur compounds are known to have a wide range of biological activities, from antimicrobial to anticancer effects. researchgate.net Investigating the biological context of this compound could begin with screening for such activities. If any are identified, a systems biology approach would provide a holistic view of its effects on a biological system, moving beyond a single target to a network-level understanding.
Opportunities for Interdisciplinary Research Collaborations
The study of this compound offers numerous opportunities for interdisciplinary collaboration. Synthetic organic chemists could work with computational chemists to design and predict the outcomes of novel reactions. escholarship.org Should the compound show promise in biological screenings, collaborations with biochemists and molecular biologists would be essential to elucidate its mechanism of action.
Furthermore, given that many volatile sulfur compounds are key components of natural flavors and fragrances, collaboration with food chemists and perfumers could be a fruitful avenue of research. google.comgoogle.com The organoleptic properties of this compound are unknown, and its potential as a flavor or fragrance ingredient could be explored. Such collaborations would bridge the gap between fundamental chemical research and applied sciences.
Table 2: Potential Interdisciplinary Collaborations for this compound Research
| Collaborating Discipline | Potential Research Focus |
|---|---|
| Computational Chemistry | Predicting reactivity, reaction mechanisms, and spectroscopic properties. |
| Biochemistry | Investigating enzyme inhibition or other biological interactions. |
| Molecular Biology | Elucidating cellular pathways affected by the compound. |
| Food Chemistry | Evaluating its potential as a flavor ingredient. |
| Perfumery | Assessing its olfactory properties and application in fragrances. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
